4-Amino-3,5-dichloro-N-phenylbenzamide
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Overview
Description
4-Amino-3,5-dichloro-N-phenylbenzamide is an organic compound with the molecular formula C13H10Cl2N2O. It is a crystalline solid that typically appears as a pale yellow to brown powder. This compound is known for its thermal stability and resistance to light, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichloro-N-phenylbenzamide can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically occurs in a solvent like N,N-dimethylformamide at elevated temperatures (around 60°C) to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate 3,5-dichlorobenzoyl chloride is often prepared by treating 3,5-dichlorobenzoic acid with thionyl chloride .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dichloro-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or alkylating agents in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with different oxidation states.
Scientific Research Applications
4-Amino-3,5-dichloro-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fluorescent materials, and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichloro-N-phenylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving electron transfer and molecular binding, which can lead to changes in cellular processes .
Comparison with Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Comparison: 4-Amino-3,5-dichloro-N-phenylbenzamide is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different binding affinities and reaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
91718-85-3 |
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Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-N-phenylbenzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-6-8(7-11(15)12(10)16)13(18)17-9-4-2-1-3-5-9/h1-7H,16H2,(H,17,18) |
InChI Key |
BCNLFHWNNOPITQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)N)Cl |
Origin of Product |
United States |
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